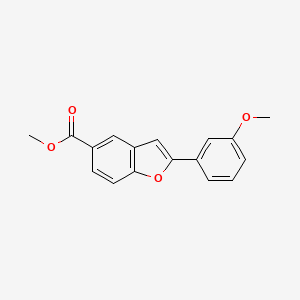

Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(3-methoxyphenyl)-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-14-5-3-4-11(9-14)16-10-13-8-12(17(18)20-2)6-7-15(13)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYPHGPEUWSRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the one-pot etherification and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Halogenation Reactions

This compound undergoes selective halogenation at electron-rich positions of the benzofuran ring. Reaction conditions determine substitution patterns:

Key observations:

-

Bromine selectively attacks the C6 position due to steric and electronic effects of the 3-methoxyphenyl group .

-

Chlorination produces di-substituted products at C4 and C6 with concurrent side-chain halogenation .

Ester Hydrolysis and Decarboxylation

The methyl ester group participates in acid-mediated transformations:

Mechanistic pathway:

-

Prototropic shift at the α-carbon initiates decarboxylation .

-

Electron-donating methoxy groups stabilize the transition state, accelerating reaction rates .

Nucleophilic Aromatic Substitution

The electron-deficient benzofuran ring facilitates substitutions under specific conditions:

| Nucleophile | Catalyst/Base | Position Modified | Product Application | Source |

|---|---|---|---|---|

| Amines | Pd(OAc)₂, K₂CO₃, DMF | C7 | Bioactive amide derivatives | |

| Thiols | CuI, 1,10-phenanthroline | C4 | Thioether conjugates |

Reactivity trends:

-

C7 position shows higher electrophilicity due to conjugation with the ester group.

-

Palladium catalysis enables cross-coupling with aryl/alkyl amines.

Side-Chain Functionalization

The 3-methoxyphenyl substituent undergoes demethylation and oxidation:

Applications:

Cycloaddition and Annulation

The benzofuran scaffold participates in [4+2] and [3+2] cycloadditions:

| Reaction Type | Partners | Conditions | Ring System Formed | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Thermal (150°C) | Tricyclic oxabicyclo[3.3.1] | |

| 1,3-Dipolar | Azomethine ylides | Microwave irradiation | Pyrrolidine-fused benzofuran |

Stereochemical outcomes:

-

Endo preference observed in Diels-Alder reactions due to secondary orbital interactions.

-

Microwave conditions improve regioselectivity in 1,3-dipolar cycloadditions.

Scientific Research Applications

Chemistry

Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its derivatives are studied to understand reaction mechanisms and develop new synthetic methodologies.

Biology

Numerous studies have highlighted the biological activities of benzofuran derivatives, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .

- Anticancer Activity : Benzofuran compounds have shown promise as anticancer agents. For instance, novel benzofuran derivatives have been developed that demonstrate cytotoxic effects on cancer cell lines such as A2780 (ovarian cancer) .

Medicine

The potential of this compound as a pharmacophore is being explored in drug design. Its unique structure may allow it to target specific biological pathways involved in diseases such as cancer and infections.

Industrial Applications

In addition to its research applications, this compound is utilized in developing advanced materials with specific properties, such as fluorescence or conductivity. Its chemical properties make it suitable for various industrial processes.

Case Study 1: Antimicrobial Activity Evaluation

A study tested various derivatives of this compound against Gram-positive cocci and Gram-negative rods. Results indicated notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Drug Development

Research involving the synthesis of new benzofuran derivatives demonstrated significant anticancer activity against human cancer cell lines. Compounds derived from this compound showed IC50 values indicating effective cytotoxicity, paving the way for further drug development efforts .

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For instance, benzofuran derivatives have been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate with structurally related benzofuran derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Key Findings:

Ethylthio groups (e.g., in compound 4r) increase lipophilicity (logP) compared to methoxy or hydroxyl groups, impacting membrane permeability in drug design .

Ring Saturation and Stability :

- Dihydrobenzofuran derivatives (e.g., and ) exhibit reduced aromaticity, which may enhance solubility in polar solvents but decrease thermal stability compared to fully aromatic analogs .

Synthetic Complexity :

- Palladium-mediated cross-coupling (used for compound 44) is a versatile method for introducing aryl groups at C2, but the choice of catalyst and substituent compatibility (e.g., iodine vs. bromine) affects yields .

- Thioether-containing derivatives (e.g., 4r) require additional steps for sulfur incorporation, increasing synthetic complexity .

Physicochemical Properties :

- Methoxy groups generally improve aqueous solubility due to hydrogen bonding, whereas bromo substituents () increase molecular weight and may reduce solubility .

- Melting Points : Ethylthio-substituted compounds (e.g., 4r, 4s) exhibit lower melting points (69–86°C) compared to hydroxylated analogs (), likely due to disrupted crystallinity .

Biological Activity

Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenol with benzofuran derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux methods. The characterization of synthesized compounds often includes techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.

Antimicrobial Properties

Benzofuran derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens. A study demonstrated that benzofuran compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.78 μg/mL |

| 2 | Escherichia coli | 3.12 μg/mL |

| 3 | Mycobacterium tuberculosis | <0.60 μM |

These findings indicate that structural modifications, such as the introduction of methoxy groups, can enhance antimicrobial efficacy .

Anticancer Activity

Research has shown that this compound has promising anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines through mechanisms that involve caspase activation and tubulin polymerization inhibition:

- Caspase Activation : Compounds similar to this compound have shown a significant increase in caspase-3 activation in A549 lung cancer cells, indicating potential for use in cancer therapies .

- Growth Inhibition : The compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 1 µM against several cancer cell lines, highlighting its potential as a potent anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. Molecular docking studies suggest that it binds effectively to tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A case study evaluated the antimicrobial effects of various benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. This compound was among the most effective compounds tested, demonstrating a strong correlation between structural modifications and enhanced activity .

- Anticancer Activity : In another study focusing on breast cancer cell lines, this compound showed significant inhibition of cell proliferation compared to control groups. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-methoxyphenyl)benzofuran-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core via cyclization or coupling reactions. For example, substituted benzofurans can be synthesized using [3,3]-sigmatropic rearrangement or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 2-position . Subsequent esterification or functional group transformations (e.g., methoxylation) are employed to achieve the target structure. Key reagents include hexafluoropropanol as a solvent and dichlorodicyanoquinone (DDQ) as an oxidant for cyclization .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on 1H/13C NMR to confirm substituent positions and ester group integrity, IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) stretches, and mass spectrometry (HRMS) for molecular weight validation. For example, 1H NMR chemical shifts between δ 3.8–4.0 ppm typically indicate methoxy groups, while benzofuran protons appear as distinct aromatic multiplet patterns .

Q. What biological activities are associated with benzofuran derivatives?

Benzofuran scaffolds are studied for their potential as enzyme inhibitors (e.g., kinase or protease targets) or antimicrobial agents due to their planar aromatic structure, which facilitates π-π stacking with biological macromolecules . Specific activities depend on substituents; for instance, sulfonyl or nitro groups may enhance binding affinity to target proteins .

Q. What purification methods are effective for this compound?

Column chromatography (silica gel, using ethyl acetate/hexane gradients) is standard for isolating intermediates. Recrystallization from ethanol or methanol is often used for final purification, with purity assessed via HPLC or melting point analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires careful selection of catalysts and solvents. For example, using Pd(PPh3)4 in Suzuki couplings improves aryl group incorporation at the 2-position of benzofuran . Solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) also influence cyclization efficiency. Monitoring reaction progress via TLC or in-situ NMR helps minimize side products .

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR signals (e.g., overlapping peaks) can be addressed using 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations . For structural ambiguities, X-ray crystallography with SHELX software provides definitive bond lengths and angles . For example, crystallographic data resolved the stereochemistry of dihydrobenzofuran derivatives in related studies .

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

Substituent variation at the 3-methoxyphenyl or 5-carboxylate positions is critical. For instance, replacing the methoxy group with ethylthio or halogen atoms alters electronic properties and steric bulk, impacting bioactivity . Computational docking studies (e.g., using AutoDock) can prioritize synthetic targets by predicting binding modes to biological targets .

Q. How to analyze stereochemistry or tautomerism in derivatives?

Dynamic NMR experiments at variable temperatures can detect tautomeric equilibria (e.g., keto-enol shifts). For stereoisomers, chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers. In dihydrobenzofuran derivatives, X-ray structures confirmed the relative configuration of hydroxyl and methyl groups .

Methodological Considerations

- Data Contradiction Analysis : Conflicting melting points or spectral data may arise from polymorphic forms or residual solvents. Re-crystallization under controlled conditions (e.g., slow cooling) ensures consistent crystal packing .

- Experimental Design : For SAR studies, use a modular synthesis approach to systematically vary substituents while keeping the benzofuran core constant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.